6-Amino-1,4-oxazepan-5-one
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Overview
Description
6-Amino-1,4-oxazepan-5-one is a heterocyclic compound with a seven-membered ring containing oxygen and nitrogen atoms. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-oxazepan-5-one typically involves the cyclization of appropriate precursors. One common method starts with ®-(4-chlorophenyl)glycine, which undergoes reduction with lithium aluminum hydride (LiAlH4) and subsequent protection of the amine group using a trityl (Trt) group. The protected intermediate is then oxidized to an aldehyde, followed by the installation of glutaconic acid through Michael-type addition or coupling with an amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,4-oxazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
6-Amino-1,4-oxazepan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepan-5-one: A structurally related compound with similar chemical properties.
Coumarin Derivatives: Compounds with a similar ring structure but different functional groups
Uniqueness
6-Amino-1,4-oxazepan-5-one is unique due to its specific amino and oxazepan ring structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C5H10N2O2 |
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Molecular Weight |
130.15 g/mol |
IUPAC Name |
6-amino-1,4-oxazepan-5-one |
InChI |
InChI=1S/C5H10N2O2/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8) |
InChI Key |
WRUMOCUMNFEQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C(=O)N1)N |
Origin of Product |
United States |
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